(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol
CAS No.:
Cat. No.: VC17537012
Molecular Formula: C10H9BrOS2
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrOS2 |
|---|---|
| Molecular Weight | 289.2 g/mol |
| IUPAC Name | (3-bromo-5-methylthiophen-2-yl)-thiophen-2-ylmethanol |
| Standard InChI | InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3 |
| Standard InChI Key | RAKNKXZMPZUPIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(S1)C(C2=CC=CS2)O)Br |
Introduction
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is a complex organic compound featuring a unique structure that includes two thiophene rings linked by a methanol group. One of the thiophene rings is substituted with a bromine atom and a methyl group, while the other is unsubstituted. This compound has a molecular formula of C11H13BrOS and a molecular weight of approximately 301.21 g/mol.
Synthesis and Reactions
The synthesis of this compound typically involves several steps and utilizes common reagents such as palladium catalysts and bases like potassium carbonate. Solvents such as dimethylformamide or toluene are often used in these reactions. The specific synthesis pathway may vary depending on the starting materials and desired yield.
Biological Activity and Potential Applications
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol has been explored for its potential biological activities, including antimicrobial properties due to the presence of thiophene rings. These rings are known to interact with biological membranes, which could lead to therapeutic applications in medicinal chemistry. Additionally, compounds with similar structures have been investigated as enzyme inhibitors or modulators of receptor activity.
Comparison with Similar Compounds
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| (3-Bromo-5-methylthiophen-2-yl)(1H-pyrazol-3-yl)methanol | Contains a pyrazole ring instead of another thiophene | Potentially different biological activity due to pyrazole's properties |
| (3-Bromo-thiophen-2-yl)(1H-pyrazol-4-yl)methanol | Different position of hydroxyl group on pyrazole | May influence reactivity and interaction with biological targets |
| (5-Bromothiophen-2-yl)methanol | Lacks methyl substitution on the thiophene ring | Simpler structure may lead to different chemical behavior |
Research Findings and Future Directions
Research on (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol focuses on its binding affinity to various biological targets. These studies aim to elucidate the mechanisms through which this compound may exert its effects, particularly in medicinal chemistry contexts where it could modulate enzyme activity or receptor signaling pathways. Further research is needed to fully explore its therapeutic potential and to understand its interactions at a molecular level.
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